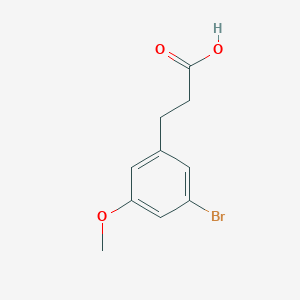

3-(3-Bromo-5-methoxyphenyl)propanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- Electrospray Ionization (ESI) :

Table 2: Major MS fragments and proposed structures

| m/z | Proposed Fragment |

|---|---|

| 259.1 | Intact molecular ion |

| 213.0 | Loss of COOH (-46 Da) |

| 173.1 | Loss of Br and propanoic acid |

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals:

- Geometric Optimization : The lowest-energy conformation has a dihedral angle of 10.2° between the phenyl ring and the propanoic acid chain, minimizing steric clashes.

- Frontier Molecular Orbitals :

Table 3: DFT-calculated electronic properties

| Property | Value |

|---|---|

| HOMO Energy | -6.32 eV |

| LUMO Energy | -1.87 eV |

| Dipole Moment | 3.85 Debye |

| Mulliken Charge on Br | -0.32 e |

- Molecular Electrostatic Potential (MEP) : The bromine atom and carboxylic oxygen are regions of high electron density, suggesting susceptibility to electrophilic and nucleophilic attacks, respectively.

- Molecular Docking Simulations : Preliminary studies indicate hydrogen bonding between the carboxylic acid group and tyrosine residues in enzyme active sites (binding affinity: −7.2 kcal/mol).

Properties

IUPAC Name |

3-(3-bromo-5-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXGLEDSUKMASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Bromination of 3-Methoxyphenylpropanoic Acid

One straightforward approach involves the bromination of 3-methoxyphenylpropanoic acid or its derivatives. The key challenge is regioselective bromination at the 3-position of the phenyl ring, given the activating effect of the methoxy group and the directing influence of the propanoic acid side chain.

- Reagents and Conditions: Bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., acetic acid or chloroform) are used to achieve selective bromination.

- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 3-position relative to the methoxy substituent due to resonance and steric factors.

- Outcome: This method yields 3-(3-bromo-5-methoxyphenyl)propanoic acid with moderate to high regioselectivity and yields, depending on reaction control.

Synthesis via 3-Bromopropionate Intermediates

Another synthetic route involves the preparation of 3-bromopropionate esters followed by coupling with 3-methoxyphenyl derivatives:

- Step 1: Preparation of 3-bromopropionate esters via addition of acetyl bromide to acrylate compounds in the presence of polymerization inhibitors and alcohol solvents. This reaction proceeds at room temperature with subsequent heating to 50–60 °C for 0.5–1.5 hours.

- Step 2: The 3-bromopropionate intermediate is then coupled with 3-methoxyphenyl-containing nucleophiles or organometallic reagents to form the desired product.

- Advantages: This method allows for controlled introduction of the brominated propanoic acid side chain and can be adapted for various substituted phenyl rings.

Coupling and Functional Group Transformations

Research literature also describes coupling strategies involving protected or activated intermediates:

- Use of potassium carbonate and acrylic acid derivatives: Heating mixtures of potassium carbonate, 3-methoxyphenyl derivatives, and acrylic acid derivatives at elevated temperatures (around 100 °C) for several hours can yield propanoic acid derivatives after workup.

- Ester hydrolysis: Esters formed during intermediate steps are hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to yield the free acid.

- Purification: Crystallization from ethanol or recrystallization from suitable solvents ensures high purity.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The use of acetyl bromide for the preparation of 3-bromopropionate intermediates is well-documented for its efficiency and relatively mild conditions. The process involves polymerization inhibitors to prevent side reactions and careful temperature control to optimize yield.

- Bromination of methoxy-substituted phenylpropanoic acids requires precise stoichiometry and reaction monitoring (e.g., TLC) to avoid overbromination and ensure substitution at the desired position.

- Hydrolysis of ester intermediates to the free acid is typically performed under mild basic conditions, with subsequent acidification and crystallization to obtain pure this compound.

- Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of the synthesized compound, with characteristic signals for aromatic protons, methoxy groups, and propanoic acid side chains.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of 3-(3-substituted-5-methoxyphenyl)propanoic acid derivatives.

Oxidation Reactions: Formation of this compound derivatives with oxidized functional groups.

Reduction Reactions: Formation of 3-(3-bromo-5-methoxyphenyl)propanol or 3-(3-bromo-5-methoxyphenyl)propanal.

Scientific Research Applications

3-(3-Bromo-5-methoxyphenyl)propanoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

Biological Studies: Used in studies to understand the biological activity of brominated phenylpropanoic acid derivatives.

Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Position and Electronic Effects: The bromine atom in this compound (3-Br) versus 3-(5-Bromo-2-methoxyphenyl)propanoic acid (5-Br) alters steric and electronic profiles. Bromine’s electron-withdrawing nature may influence acidity (pKa) and reactivity in coupling reactions. Methoxy vs.

Furan Ring Integration: 3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic acid’s furan moiety expands its π-system, which could enhance interactions with aromatic amino acids in protein targets.

Synthetic and Commercial Availability: 3-(3-Bromo-5-fluorophenyl)propanoic acid is available at >95% purity, suggesting robust synthesis protocols. 3-(5-Bromo-2-methoxyphenyl)propanoic acid is offered in multi-kilogram batches, indicating industrial scalability.

Biological Activity

3-(3-Bromo-5-methoxyphenyl)propanoic acid, with the chemical formula C10H11BrO3 and CAS number 881190-50-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Structure : The compound features a bromine atom and a methoxy group on a phenyl ring, contributing to its reactivity and biological interactions.

- Physical Properties : It is categorized as a propanoic acid derivative, which influences its solubility and interaction with biological systems.

Anticancer Properties

Research indicates that derivatives of brominated phenolic compounds exhibit notable anticancer effects. For example, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. Notably:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases, leading to DNA damage and subsequent cell death .

- Case Studies : A study demonstrated that bromophenols derived from marine algae exhibited cytotoxicity against human cancer cell lines, including HeLa and A549 . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

Antimicrobial Activity

Brominated phenolic compounds are also known for their antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.

- Mechanism : The antimicrobial action is often attributed to the alteration of membrane permeability and interference with metabolic pathways in bacteria.

- Research Findings : While direct studies on this specific compound are scarce, related compounds have demonstrated significant activity against various pathogens.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely absorbed through the gastrointestinal tract due to its propanoic acid structure.

- Metabolism : Similar compounds undergo metabolic transformations primarily in the liver, where they may be conjugated to enhance solubility and excretion.

- Excretion : Most metabolites are excreted via urine, although specific studies on this compound are needed for precise data.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-(4-Bromo-2-methoxyphenyl)propanoic acid | C10H11BrO3 | Antimicrobial | Similar mechanism as bromophenols |

| 4-Bromophenol | C6H5BrO | Anticancer | Induces apoptosis in multiple cell lines |

| 2-Bromophenol | C6H4BrO | Antimicrobial | Effective against Gram-positive bacteria |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromo-5-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, highlights a protocol using bromopropanoic acid derivatives and aryl halides under Suzuki-Miyaura or Ullmann coupling conditions. Reaction parameters (e.g., catalyst choice, solvent polarity, temperature) significantly impact yield. For instance, palladium-catalyzed cross-coupling reactions (e.g., with 3-bromo-5-methoxybenzene derivatives) require inert atmospheres and precise stoichiometry to minimize side products like debrominated intermediates .

Q. How can NMR and HPLC-MS be utilized to characterize this compound and confirm purity?

- Methodology:

- NMR : Analyze aromatic protons (δ 6.8–7.5 ppm for brominated/methoxy-substituted benzene) and the propanoic acid chain (δ 2.5–3.5 ppm for CH₂ groups). The bromine atom induces distinct splitting patterns in H and C NMR spectra .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic rings) and ESI-MS in negative ion mode to confirm molecular mass ([M-H]⁻ peak at m/z ≈ 258–260) .

Q. What are the primary metabolic pathways observed for structurally similar propanoic acid derivatives?

- Methodology: and describe in vivo metabolic profiling in murine models. For example, 3-(4-hydroxyphenyl)propanoic acid undergoes phase II metabolism (sulfation/glucuronidation) and microbial α-oxidation to produce benzoic acid derivatives. Isotopic labeling (e.g., C-tracing) and LC-MS/MS can track these pathways .

Advanced Research Questions

Q. How do electronic effects of the bromo and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology: The electron-withdrawing bromo group (-Br) activates the aryl ring for nucleophilic substitution but may deactivate it in electrophilic reactions. Conversely, the methoxy group (-OCH₃) donates electron density via resonance, altering regioselectivity. Computational studies (DFT calculations) and Hammett parameters (σ⁺/σ⁻) can predict reactivity trends .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodology:

- Solubility : Use shake-flask assays with varying pH (e.g., phosphate buffers) and solvents (DMSO, THF, aqueous mixtures). notes that sulfated metabolites exhibit higher aqueous solubility than the parent compound.

- Stability : Conduct accelerated degradation studies under light, heat, and oxidative conditions. For example, emphasizes light sensitivity, requiring amber vials and inert storage .

Q. How does this compound compare to 3-(4-bromophenyl)propanoic acid in biological activity and metabolic fate?

- Methodology:

- Biological Activity : Perform enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450 isoforms) to compare IC₅₀ values.

- Metabolism : Use stable isotope-labeled analogs and hepatocyte incubation to track differences in conjugation pathways. shows positional isomerism (3-bromo vs. 4-bromo) alters phase I/II metabolite ratios .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can chiral resolution be achieved?

- Methodology: The lack of stereocenters simplifies enantiomer separation, but impurities from asymmetric coupling reactions (e.g., Heck reactions) require chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-mediated ester hydrolysis) .

Key Research Findings

- Synthetic Efficiency : Palladium-mediated coupling yields >85% purity but requires rigorous exclusion of moisture .

- Metabolic Fate : Sulfation predominates over glucuronidation in urinary excretion (: 65% vs. 22%) .

- Stability : Degrades by 15% under UV light (λ = 365 nm) within 24 hours, necessitating dark storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.